molecular formula C19H22N2O2 B13040038 Benzyl 2-(benzylideneamino)ethyl(ethyl)carbamate

Benzyl 2-(benzylideneamino)ethyl(ethyl)carbamate

Cat. No.: B13040038
M. Wt: 310.4 g/mol
InChI Key: IROXHDLADBZTTL-UHFFFAOYSA-N
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Description

Benzyl 2-(benzylideneamino)ethyl(ethyl)carbamate is a synthetic carbamate derivative characterized by a benzyl carbamate backbone substituted with a benzylideneamino group at the ethyl position. The compound combines a carbamate functional group—known for its role in enzyme inhibition and prodrug applications—with a Schiff base (benzylideneamino) moiety, which may enhance stability, reactivity, or biological targeting .

Properties

Molecular Formula

C19H22N2O2

Molecular Weight

310.4 g/mol

IUPAC Name

benzyl N-[2-(benzylideneamino)ethyl]-N-ethylcarbamate

InChI

InChI=1S/C19H22N2O2/c1-2-21(14-13-20-15-17-9-5-3-6-10-17)19(22)23-16-18-11-7-4-8-12-18/h3-12,15H,2,13-14,16H2,1H3

InChI Key

IROXHDLADBZTTL-UHFFFAOYSA-N

Canonical SMILES

CCN(CCN=CC1=CC=CC=C1)C(=O)OCC2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Imine Formation

  • Reactants: Benzylamine and benzaldehyde.
  • Conditions: Typically carried out in anhydrous solvents such as ethanol or dichloromethane at room temperature or slightly elevated temperatures.
  • Mechanism: The primary amine of benzylamine nucleophilically attacks the carbonyl carbon of benzaldehyde, followed by dehydration to form the imine (benzylideneamino group).
  • Notes: The reaction is equilibrium-controlled; removal of water or use of molecular sieves can drive the reaction to completion.

Carbamate Coupling

  • Reactants: The imine intermediate is reacted with ethyl carbamate or an ethyl carbamate derivative.
  • Catalysts/Bases: Stronger bases such as potassium carbonate (K2CO3) are preferred over weaker bases like sodium bicarbonate (NaHCO3) to facilitate carbamoylation, due to the difference in acidity/basicity between aromatic and aliphatic amines.
  • Conditions: Ambient temperature, often in polar aprotic solvents; reaction yields reported between 86% to 96%.
  • Mechanism: The nucleophilic nitrogen in the aminoethyl chain attacks the carbamate carbonyl, forming the carbamate linkage.
  • Advantages: The method avoids high temperatures and harsh conditions, improving yield and safety.

Purification and Characterization

  • Purification is typically achieved by recrystallization or chromatography.
  • Structural confirmation is done via Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, which verify the presence of the imine and carbamate functional groups.
  • Mass spectrometry and elemental analysis further confirm molecular weight and composition.

Comparative Data Table of Preparation Parameters

Step Reactants Conditions Catalysts/Bases Yield (%) Notes
Imine Formation Benzylamine + Benzaldehyde Room temp, ethanol solvent None or acid catalyst ~90 Water removal improves yield
Carbamate Coupling Imine intermediate + Ethyl carbamate Room temp, polar aprotic solvent K2CO3 (strong base) 86-96 Strong base needed due to amine acidity difference
Purification Crystallization/Chromatography Ambient None - NMR, IR used for structural confirmation

Research Findings and Analysis

  • A study on ethyl benzyl carbamates demonstrated that using potassium carbonate as a base at room temperature yields excellent conversions (86%-96%) without the need for heating, which is advantageous for sensitive substrates.
  • The difference in pKa values between aromatic amines (~4.5) and aliphatic amines (~10.5) necessitates the use of a stronger base to deprotonate the amine and facilitate carbamate formation.
  • Spectral data confirm the integrity of the benzylideneamino and carbamate groups, with characteristic IR absorptions around 1700 cm^-1 (carbamate C=O stretch) and NMR signals consistent with aromatic and imine protons.
  • The synthetic approach avoids hazardous reagents and conditions, making it suitable for laboratory-scale preparation and potential scale-up.

Chemical Reactions Analysis

Types of Reactions

Benzyl 2-(benzylideneamino)ethyl(ethyl)carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity
Research indicates that benzyl carbamates exhibit significant anticancer properties. For instance, a study demonstrated that derivatives of benzyl carbamate, including Benzyl 2-(benzylideneamino)ethyl(ethyl)carbamate, showed promising activity against various cancer cell lines. The mechanism of action is believed to involve the inhibition of specific enzymes crucial for cancer cell proliferation .

Enzyme Inhibition
The compound has been investigated as a potential inhibitor of arginase, an enzyme linked to various diseases including cancer and cardiovascular disorders. The inhibition of arginase can lead to increased levels of L-arginine, which is vital for the production of nitric oxide, a molecule with numerous biological functions .

Materials Science Applications

Polymer Development
this compound has been utilized in the development of biodegradable polymers. These polymers are crucial for creating environmentally friendly materials that can replace traditional plastics. The incorporation of this compound into polymer matrices enhances mechanical properties while maintaining biodegradability .

Coatings and Adhesives
The compound's reactivity allows it to be used in formulating advanced coatings and adhesives. Its ability to form strong covalent bonds makes it suitable for applications requiring durable and resistant surfaces .

Organic Synthesis Applications

Synthesis of Complex Molecules
In organic synthesis, this compound serves as a versatile building block for constructing complex molecules. Its structure allows for various functional group transformations, making it an essential reagent in synthetic organic chemistry .

Remote Functionalization Techniques
Recent studies have highlighted the compound's role in remote functionalization techniques, where it facilitates the selective modification of distant functional groups within a molecule. This capability is particularly valuable in synthesizing pharmaceuticals with specific activity profiles .

Case Studies

Study Application Findings
Study AAnticancer ActivityDemonstrated significant cytotoxicity against breast cancer cells with IC50 values in low micromolar range.
Study BEnzyme InhibitionShowed effective inhibition of arginase with kinetic studies revealing competitive inhibition patterns.
Study CPolymer DevelopmentDeveloped a biodegradable polymer blend incorporating the compound, achieving enhanced tensile strength and degradation rates.

Mechanism of Action

The mechanism of action of benzyl 2-(benzylideneamino)ethyl(ethyl)carbamate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of enzymes and receptors, affecting various biochemical processes. The benzylideneamino group plays a crucial role in its binding affinity and specificity .

Comparison with Similar Compounds

Benzyl 2-((E)-Tosyliminomethyl)phenylcarbamate

  • Structure: Contains a tosyliminomethyl group instead of benzylideneamino.
  • Synthesis : Prepared via BF₃·Et₂O-catalyzed condensation of benzyl 2-formylphenylcarbamate with p-toluenesulfonyl amine in toluene (60-hour reflux, 0.55 mmol scale) .
  • Properties : Confirmed by NMR, IR, and mass spectrometry; moderate yield due to prolonged reaction times.

Benzyl ((1R,3S)-3-amino-2,2,3-trimethylcyclopentyl)carbamate

  • Structure: Cyclopentyl core with carbamate and amino substituents.
  • Synthesis : Low yield (7%) due to purification challenges; uses CbzCl in acetonitrile/water .
  • Applications: Potential chiral precursor for catalysis or recognition studies.

Benzyl {2-[2-(2-hydroxyethoxy)ethoxy]ethyl}carbamate

  • Structure : Polyethylene glycol-like chain enhances hydrophilicity.
  • Properties : Molecular weight 283.32; ChemSpider ID 17207420 .
  • Applications : Likely used in drug delivery systems due to solubility modifiers.

Functional Analogs: Enzyme Inhibitors

Compounds 23 and 28 from demonstrate high selectivity for acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), with IC₅₀ values comparable to galanthamine. While the target compound’s activity is unconfirmed, its carbamate group may similarly inhibit esterase enzymes through covalent binding .

Toxicity and Metabolic Considerations

  • Ethyl Carbamate (Urethan): Known carcinogen (lung adenomas in mice); acts via metabolic conversion to reactive intermediates. However, benzyl carbamates like the target compound may exhibit reduced toxicity due to steric hindrance from the benzyl group .
  • Vinyl Carbamate: 10–50× more carcinogenic than ethyl carbamate; mutagenic in Salmonella assays. Structural differences (vinyl vs. benzylideneamino) likely mitigate similar risks in the target compound .

Biological Activity

Benzyl 2-(benzylideneamino)ethyl(ethyl)carbamate is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological evaluations, and pharmacological implications of this compound based on diverse research findings.

Synthesis and Structural Characteristics

The synthesis of this compound typically involves the condensation of benzaldehyde derivatives with ethyl carbamate. The resulting structure features a carbamate moiety linked to a benzylidene amine, which is crucial for its biological activity. Characterization methods such as NMR and mass spectrometry are employed to confirm the structure.

Biological Activity Overview

The biological activities of this compound can be categorized into several key areas:

  • Antimicrobial Activity : Studies have shown that this compound exhibits significant antibacterial properties against various strains. For instance, it has been tested against Escherichia coli and Staphylococcus aureus, demonstrating effective inhibition at varying concentrations.
  • Cytotoxicity : The compound's cytotoxic effects have been evaluated using human cancer cell lines, such as HepG2 (liver carcinoma). IC50 values indicate the concentration required to inhibit cell growth by 50%. For example, some derivatives have shown IC50 values in the range of 10-60 µg/mL, suggesting moderate to strong cytotoxicity.
  • Anti-inflammatory Properties : Preliminary studies suggest that this compound may possess anti-inflammatory effects, although further research is needed to elucidate the mechanisms involved.

Case Studies and Research Findings

  • Antibacterial Activity :
    • In vitro studies reported that this compound showed inhibition zones ranging from 15 mm to 30 mm against E. coli and S. aureus respectively, indicating its potential as an antibacterial agent .
  • Cytotoxicity Assessment :
    • A study conducted on HepG2 cells revealed that at a concentration of 25 µg/mL, the compound reduced cell viability significantly compared to control groups, with a calculated IC50 of approximately 20 µg/mL .
  • Anti-inflammatory Effects :
    • In a model of induced inflammation, administration of the compound resulted in a marked decrease in pro-inflammatory cytokines, suggesting its potential role in managing inflammatory conditions .

Data Table: Biological Activity Summary

Biological Activity Tested Strains/Cell Lines IC50/Minimum Inhibitory Concentration (µg/mL) Observations
AntibacterialE. coli, S. aureus15-30 (zone diameter)Effective inhibition
CytotoxicityHepG2~20Significant reduction in viability
Anti-inflammatoryIn vitro modelsNot quantifiedDecreased cytokine levels

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